molecular formula C18H21N3O2 B5821550 N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine

N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine

Cat. No. B5821550
M. Wt: 311.4 g/mol
InChI Key: QQGBTOQQXKTXSR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a receptor that is widely distributed in the central nervous system and plays a crucial role in cognitive function and neuroprotection. Activation of the α7 nAChR by N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in various aspects of cognitive function and neuroprotection.
Biochemical and Physiological Effects
N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the inhibition of inflammation. N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine has been shown to increase the release of acetylcholine, dopamine, and glutamate, which are involved in various aspects of cognitive function and neuroprotection. In addition, N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine has been shown to reduce oxidative stress and inhibit inflammation, which are implicated in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine has several advantages for lab experiments, including its high selectivity and potency for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine also has some limitations, including its relatively short half-life and its limited solubility in water.

Future Directions

There are several future directions for the study of N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine, including the development of more potent and selective α7 nAChR agonists, the investigation of the long-term effects of N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine on cognitive function and neuroprotection, and the exploration of its potential therapeutic applications in other neurological and psychiatric disorders. In addition, the development of novel drug delivery systems for N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine may enhance its therapeutic efficacy and reduce its limitations.

Synthesis Methods

N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine is synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with ethylamine, followed by the condensation of the resulting product with o-phenylenediamine. The final product is obtained through the reduction of the intermediate with sodium borohydride.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation in animal models of Alzheimer's disease. In addition, N-(2,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine has been shown to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-4-21-16-8-6-5-7-15(16)20-18(21)19-12-13-9-10-14(22-2)11-17(13)23-3/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGBTOQQXKTXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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